molecular formula C9H17N B13623925 2-Cyclopropylcyclohexan-1-amine

2-Cyclopropylcyclohexan-1-amine

Cat. No.: B13623925
M. Wt: 139.24 g/mol
InChI Key: VNPBPRWIBAZNOX-UHFFFAOYSA-N
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Description

2-Cyclopropylcyclohexan-1-amine is an organic compound featuring a cyclohexane ring substituted with a cyclopropyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylcyclohexan-1-amine typically involves the nucleophilic substitution of a cyclohexyl halide with a cyclopropylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction can be represented as follows: [ \text{Cyclohexyl Halide} + \text{Cyclopropylamine} \rightarrow \text{this compound} + \text{Halide Salt} ]

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cyclohexylamine derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

2-Cyclopropylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers, catalysts, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the cyclohexane ring.

    Cyclohexylcyclopropane: Similar ring structures but lacks the amine group.

Uniqueness: 2-Cyclopropylcyclohexan-1-amine is unique due to the presence of both the cyclopropyl and cyclohexane rings, along with the amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-cyclopropylcyclohexan-1-amine

InChI

InChI=1S/C9H17N/c10-9-4-2-1-3-8(9)7-5-6-7/h7-9H,1-6,10H2

InChI Key

VNPBPRWIBAZNOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2CC2)N

Origin of Product

United States

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